![molecular formula C15H17NO4S2 B1228232 3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B1228232.png)
3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide is a sulfonamide.
Scientific Research Applications
1. Enzyme Inhibition Studies
3,4-Dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide has been explored in enzyme inhibition studies. For instance, it has been found to be a high-affinity inhibitor of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism (Röver et al., 1997). Such inhibitors can be significant in understanding and potentially treating neurological disorders.
2. Antimicrobial and Antitubercular Properties
Some derivatives of benzenesulfonamide, including compounds structurally related to 3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide, have shown promising results in antimicrobial and antitubercular activities (Ghorab et al., 2017). This suggests potential applications in combating bacterial infections, including tuberculosis.
3. Anticancer Research
In the context of cancer research, certain benzenesulfonamide derivatives have demonstrated significant anticancer activities. This includes the inhibition of tumor growth and inducement of apoptosis in cancer cells, which is a critical mechanism in cancer treatment (Żołnowska et al., 2016). This finding opens avenues for developing new cancer therapies.
4. Investigation in Neurodegenerative Diseases
Compounds related to 3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide have been studied for their potential therapeutic effects in neurodegenerative diseases like Huntington's and Alzheimer's (Beconi et al., 2012). These studies contribute to understanding the pathophysiological roles of certain biochemical pathways in such diseases.
properties
Product Name |
3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide |
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Molecular Formula |
C15H17NO4S2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(3-methylsulfanylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S2/c1-19-14-8-7-13(10-15(14)20-2)22(17,18)16-11-5-4-6-12(9-11)21-3/h4-10,16H,1-3H3 |
InChI Key |
OYDNWIJXSOGFSN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)SC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)SC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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